molecular formula C7H7ClN2S B2957130 2-Amino-4-chlorothiobenzamide CAS No. 2586-93-8

2-Amino-4-chlorothiobenzamide

Cat. No. B2957130
CAS RN: 2586-93-8
M. Wt: 186.66
InChI Key: LTKVCPVQNOQNKY-UHFFFAOYSA-N
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Description

2-Amino-4-chlorothiobenzamide is a chemical compound used as a catalytic agent and as a petrochemical additive . It has a linear formula of C7H7N2Cl1S1 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string S=C(C1=CC=C(Cl)C=C1N)N . This indicates that the molecule contains sulfur (S), carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms.


Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 171.65 . More specific physical and chemical properties such as melting point, boiling point, and flash point are not available in the search results.

Scientific Research Applications

Molar Refraction and Polarizability Studies

Research has been conducted on compounds structurally similar to 2-Amino-4-chlorothiobenzamide, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, focusing on their physical properties like density and refractive index. These properties are crucial for understanding the interaction of these compounds with light and their potential applications in various fields, including material sciences and optical technologies (Sawale et al., 2016).

Synthesis of Anticancer Agents

Derivatives of compounds similar to this compound have been synthesized and evaluated for their potential as anticancer agents. One such compound demonstrated significant proapoptotic activity against melanoma cell lines, highlighting the potential of these compounds in the development of new cancer treatments (Yılmaz et al., 2015).

Preclinical Evaluation in Antitumor Applications

Studies have also been conducted on novel 2-(4-aminophenyl)benzothiazoles, which share a structural similarity with this compound. These compounds have shown potent antitumor properties in vitro and in vivo, suggesting their potential use in cancer therapy (Bradshaw et al., 2002).

Antibacterial Activity Studies

Research has also been done on benzothiazole derivatives, closely related to this compound, which have shown significant antibacterial activities. This suggests the potential application of these compounds in developing new antibacterial drugs (Gupta, 2018).

Electropolymerization and Transducer Application

Studies involving the electropolymerization of amino-substituted benzamide derivatives, which include structures similar to this compound, have been explored for their application as electrochemical transducers. This research opens up possibilities for these compounds in sensor technology and materials science (Santos et al., 2019).

Safety and Hazards

2-Amino-4-chlorothiobenzamide is considered hazardous. It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this compound with personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-amino-4-chlorobenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2S/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKVCPVQNOQNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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